4-(Benzyloxy)cycloheptan-1-one
Description
Properties
CAS No. |
68198-31-2 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-phenylmethoxycycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c15-13-7-4-8-14(10-9-13)16-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 |
InChI Key |
YBNKHAYZJGDPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(=O)C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Benzyloxy)cycloheptan-1-one generally involves the introduction of the benzyloxy group onto a cycloheptanone scaffold. The key synthetic challenge is the selective functionalization at the 4-position of the cycloheptanone ring. The literature reveals two main approaches:
- Direct O-Benzylation of Hydroxycycloheptanones or Cycloheptanediols
- Stepwise Construction via Ring-Forming Reactions Followed by O-Benzylation
Preparation via O-Benzylation of Hydroxycycloheptanones
This method involves the reaction of 4-hydroxycycloheptan-1-one or its derivatives with benzyl halides under basic conditions to introduce the benzyloxy group.
- The hydroxycycloheptanone substrate is dissolved in anhydrous acetone.
- Potassium carbonate (K2CO3) is added as a base to deprotonate the hydroxyl group.
- Benzyl bromide (or benzyl chloride) is added dropwise.
- The reaction mixture is stirred at elevated temperature (usually 40 °C) overnight.
- After completion, the mixture is concentrated and purified by column chromatography to isolate 4-(Benzyloxy)cycloheptan-1-one.
This approach is supported by analogous procedures reported for benzyloxy-substituted cyclohexanone derivatives, which share similar reactivity profiles.
Stepwise Synthesis via Reduction and Functional Group Transformation
An alternative method involves multi-step synthesis starting from cycloheptanone derivatives or related precursors:
- Step 1: Reduction of dicarboxylic acids or lactones to diols using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) at 0 °C to room temperature.
- Step 2: Selective protection of one hydroxyl group by benzylation using benzyl bromide and potassium carbonate in acetone.
- Step 3: Oxidation of the remaining hydroxyl group to a ketone using pyridinium chlorochromate (PCC) in dichloromethane.
- Step 4: Purification by flash chromatography on silica gel.
This sequence allows precise control over the position of the benzyloxy substituent and the ketone functionality, enabling the synthesis of 4-(Benzyloxy)cycloheptan-1-one with high purity.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| O-Benzylation | Benzyl bromide, K2CO3, acetone, 40 °C, overnight | Base-mediated nucleophilic substitution |
| Reduction | LAH, dry THF, 0 °C to RT, 2 h | Reduces carboxylic acids/lactones to diols |
| Oxidation | PCC, CH2Cl2, RT, 2 h | Selective oxidation of alcohol to ketone |
| Purification | Flash chromatography on silica gel | Essential for isolating pure product |
Characterization and Analytical Data
The synthesized 4-(Benzyloxy)cycloheptan-1-one is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of benzyloxy and ketone functionalities.
- Fourier Transform Infrared Spectroscopy (FTIR): Identification of characteristic carbonyl stretch (~1700 cm^-1) and ether C-O stretch.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the compound.
- Elemental Analysis: CHN analysis confirms the elemental composition.
These characterization techniques ensure the structural integrity and purity of the synthesized compound.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The direct O-benzylation method is straightforward and efficient for substrates with free hydroxyl groups.
- The multi-step approach is advantageous when starting from less functionalized precursors or when regioselectivity is critical.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography are standard practices.
- The choice of solvent and base, as well as reaction temperature, significantly influences the yield and purity.
- The compound’s stability under reaction conditions is generally good, but care must be taken to avoid over-oxidation or side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxycycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cycloheptanones.
Scientific Research Applications
4-Phenylmethoxycycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenylmethoxycycloheptan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Compounds like 2-((Benzyloxy)methyl)cyclohexanone exhibit substituents at the 2-position instead of the 4-position, which may alter steric effects and reactivity in synthetic pathways .
- Similarity Scores: Computational analyses (e.g., Tanimoto coefficients) rank 4-((Benzyloxy)methyl)cyclohexanone as highly similar (0.94) to 4-(Benzyloxy)cyclohexan-1-one, suggesting overlapping utility in drug discovery .
Research Implications
The structural diversity among benzyloxy-substituted cyclohexanones highlights their adaptability in organic synthesis. For instance:
Biological Activity
4-(Benzyloxy)cycloheptan-1-one is an organic compound featuring a cycloheptanone framework with a benzyloxy substituent at the fourth carbon position. Its molecular formula is , and it has a molecular weight of 204.27 g/mol. The compound's structure incorporates a ketone functional group, which is significant for its chemical reactivity and potential biological activities.
The presence of the benzyloxy group enhances the compound's lipophilicity, influencing its interactions within biological systems. The synthesis typically involves several steps, using reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to achieve desired yields and purities.
Biological Activity Overview
Preliminary studies suggest that 4-(Benzyloxy)cycloheptan-1-one may interact with various biological targets, particularly enzymes involved in metabolic pathways. However, extensive research is necessary to elucidate specific interactions and mechanisms.
Key Biological Activities
- Enzyme Interactions : The compound shows potential binding affinities to enzymes that could influence metabolic processes.
- Therapeutic Potential : Initial data indicate that it may possess therapeutic properties, warranting further investigation into its safety profile and efficacy.
Comparative Analysis with Similar Compounds
The uniqueness of 4-(Benzyloxy)cycloheptan-1-one lies in its cycloheptane core combined with the benzyloxy group, providing distinct chemical reactivity compared to structurally similar compounds. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Benzyloxy)cyclohexanone | Similar structure; widely studied | |
| 3-(Benzyloxy)cyclobutanecarboxylic acid | Smaller ring structure; different reactivity | |
| 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one | Contains a pyran ring; potential bioactivity | |
| Benzyl 2-(3-oxocyclobutyl)acetate | Different functional groups; ester linkage |
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics (PK) and pharmacodynamics (PD) of structurally similar compounds, which can provide insights into the expected behavior of 4-(Benzyloxy)cycloheptan-1-one in biological systems.
- PK/PD Profiles : Research on analogues has shown that certain compounds exhibit favorable metabolic stability and low clearance rates, indicating potential for sustained bioavailability after administration. For instance, compound A91 demonstrated a half-life exceeding 60 minutes in liver microsomes, suggesting that similar profiles could be anticipated for 4-(Benzyloxy)cycloheptan-1-one .
- In Vivo Efficacy : In studies involving diabetic models, certain analogues were able to reduce retinal vascular leakage, a significant factor in diabetic macular edema. This suggests that 4-(Benzyloxy)cycloheptan-1-one may also exhibit protective effects in similar pathological conditions .
Q & A
Basic Research Questions
Q. What are common synthetic routes and key reagents for preparing 4-(Benzyloxy)cycloheptan-1-one?
- Methodological Answer : The synthesis typically involves benzyl protection of hydroxyl groups, Friedel-Crafts acylation, or nucleophilic substitution. For example:
- Benzyl Protection : Use benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group onto the cycloheptanone backbone .
- Cyclization : Employ Lewis acids like AlCl₃ for intramolecular cyclization to form the seven-membered ring .
- Key reagents include benzyl halides, oxidizing agents (e.g., CrO₃ for ketone formation), and deprotecting agents (e.g., H₂/Pd-C for benzyl group removal) .
Q. Which analytical techniques are critical for characterizing 4-(Benzyloxy)cycloheptan-1-one?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm substitution patterns and benzyloxy group integration. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches .
- Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >95% purity. GC-MS monitors volatile byproducts .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated in structurally similar compounds .
Q. How does the benzyloxy group influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy reveals photoinstability; use amber vials and minimize exposure to UV light during handling .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) via LC-MS. The benzyl ether bond is stable in neutral conditions but cleaves under strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-(Benzyloxy)cycloheptan-1-one?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (50–120°C), catalyst loading (e.g., 5–20 mol% AlCl₃), and solvent polarity (toluene vs. DMF) to identify optimal parameters .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts efficiency. FeCl₃ may reduce side reactions compared to AlCl₃ .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust reagent stoichiometry dynamically .
Q. How to resolve contradictions in reported biological activities of 4-(Benzyloxy)cycloheptan-1-one derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa) under controlled conditions (pH, serum concentration) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites. For example, debenzylated products may exhibit conflicting bioactivities .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing tert-butyl with nitro groups) and correlate with enzymatic inhibition data .
Q. What computational strategies predict the electrochemical behavior of 4-(Benzyloxy)cycloheptan-1-one in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. Compare with cyclic voltammetry data from BODIPY analogs .
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pt nanoparticles) to assess adsorption efficiency and electron transfer pathways .
Q. How to design a robust analytical method for quantifying trace impurities in 4-(Benzyloxy)cycloheptan-1-one?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for common byproducts like debenzylated cycloheptanone (m/z 139.1) .
- Validation Parameters : Establish limits of detection (LOD < 0.1 ppm), precision (RSD < 2%), and recovery (90–110%) per ICH guidelines .
Q. What role does the cycloheptanone ring strain play in the compound’s reactivity?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with cyclohexanone analogs in nucleophilic additions. Seven-membered rings exhibit lower strain, favoring slower but selective reactions .
- X-Ray Diffraction : Analyze bond angles and torsional strain; larger rings reduce eclipsing interactions, stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
